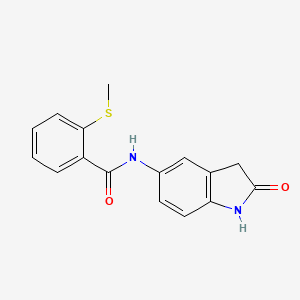![molecular formula C21H15F3N6O B6416976 N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-(trifluoromethyl)benzamide CAS No. 1019105-46-4](/img/structure/B6416976.png)
N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-(trifluoromethyl)benzamide” is a chemical compound with the molecular formula C17H18N6O . It has a molecular weight of 322.4 g/mol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a High Throughput Screening (HTS) campaign was initiated to identify novel reversible P2Y12 antagonists . Starting from a hit with low micromolar binding activity, the optimization process led to the identification of a preclinical candidate .Molecular Structure Analysis
The compound has a complex structure that includes a pyrazole ring and a pyridazine ring, both of which are nitrogen-containing heterocycles . The InChI string and Canonical SMILES provide a textual representation of the compound’s structure .Chemical Reactions Analysis
The compound is likely involved in reactions related to its role as a P2Y12 antagonist . P2Y12 is a receptor that plays a crucial role in platelet aggregation, and antagonists of this receptor are of significant interest for their potential as antiplatelet agents .Physical And Chemical Properties Analysis
The compound has several computed properties, including a topological polar surface area of 84.7 Ų and a complexity of 399 . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors .Mécanisme D'action
Propriétés
IUPAC Name |
N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N6O/c22-21(23,24)15-4-2-14(3-5-15)20(31)27-17-8-6-16(7-9-17)26-18-10-11-19(29-28-18)30-13-1-12-25-30/h1-13H,(H,26,28)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSLTMPZGYAHBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-(trifluoromethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-ethyl-1,7-dimethyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6416898.png)
![N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}-2,5-dimethylfuran-3-carboxamide](/img/structure/B6416903.png)
![2-benzoyl-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B6416905.png)
![3-methyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B6416918.png)
![3-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B6416928.png)

![4-methyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B6416942.png)
![3-{2-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]ethyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B6416948.png)


![4-ethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B6416979.png)
![N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B6416980.png)
![4,6-dimethyl-N-[(oxan-3-yl)methyl]pyrimidin-2-amine](/img/structure/B6416984.png)
![3-[(1E)-1-(diethylamino)ethylidene]-1-phenylurea](/img/structure/B6416991.png)